Methyl sulfurofluoridoite
Description
Methyl sulfurofluoridoite (commonly referred to as methyl fluorosulfonate, IUPAC name: Sulfuryl fluoride, methyl ester) is a fluorinated organosulfur compound with the molecular formula CH₃OSO₂F . It is characterized by a sulfurofluoridate group (-SO₂F) bonded to a methoxy group. This compound is notable for its high reactivity as a methylating agent in organic synthesis and its applications in specialized industrial processes. Its structure combines the electrophilic sulfur center with strong electron-withdrawing fluorine atoms, making it highly reactive toward nucleophiles. Synonyms include Methyl fluosulfonate and Methoxysulphonyl fluoride, with identifiers such as EINECS 207-004-3 and UNII N015VFJ94Z .
Properties
CAS No. |
22335-03-1 |
|---|---|
Molecular Formula |
CH3FO2S |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
fluorosulfinyloxymethane |
InChI |
InChI=1S/CH3FO2S/c1-4-5(2)3/h1H3 |
InChI Key |
KHKOFNQBWYCIHQ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)F |
Origin of Product |
United States |
Preparation Methods
Methyl fluorosulfite can be prepared by distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate . Another method involves the reaction of methanol with fluorosulfonic acid . Industrial production methods typically involve the use of specialized equipment to handle the highly toxic and reactive nature of the compound .
Chemical Reactions Analysis
Reactivity of Sulfur(VI) Fluorides in Catalytic Systems
Sulfur(VI) fluorides, including sulfonyl fluorides (RSO₂F) and sulfamoyl fluorides (R₂NSO₂F), participate in Sulfur-Fluoride Exchange (SuFEx) reactions, which are accelerated by Lewis acids or hydrogen-bonding interactions .
Key Reaction Pathways:
-
Lewis Acid-Catalyzed SuFEx :
Calcium(II) catalysts (e.g., Ca(NTf₂)₂) enable nucleophilic substitution with silyl amines (Scheme 1a). For example:
Yields range from 62–99% for aryl/benzyl sulfonyl fluorides (e.g., 4-cyanobenzenesulfonyl fluoride → 94% sulfonamide) . -
Autocatalytic Fluoride Release :
Fluoride ions (F⁻) generated during SuFEx act as Brønsted bases, deprotonating adventitious water to form HF. HF then activates S(VI) fluorides via hydrogen bonding (Scheme 1b) .
Table 1: Thermodynamic Parameters for Sulfuryl Fluoride (SO₂F₂) Reactions
| Reaction | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) |
|---|---|---|---|
| F⁻ + SO₂F₂ → [F⁻·SO₂F₂] | 35.8 ± 2.0 | 27.5 | 27.6 ± 2.0 |
| CH₃⁺ + SO₂F₂ → [CH₃⁺·SO₂F₂] | 55.3 | — | — |
Hydrolysis Stability:
-
Fluorosulfates (ROSO₂F) and sulfamoyl fluorides (R₂NSO₂F) exhibit pH-dependent hydrolysis:
Mechanistic Insights from DFT Calculations
-
DBU-Catalyzed Reactions :
DFT studies indicate that 1,8-diazabicycloundec-7-ene (DBU) primarily activates silyl ethers rather than directly attacking sulfur(VI) fluorides due to high electronic repulsion (>19 kcal/mol) . -
Bifluoride Ion ([FHF]⁻) Formation :
In ionic liquid syntheses, N-methylimidazole reacts with sulfonyl fluorides to generate [FHF]⁻, which autocatalyzes SuFEx via HF regeneration (Scheme 1c) .
Table 2: Reaction Yields with Methyl-Containing Substrates
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Methylbenzenesulfonyl F | 4-Methylsulfonamide | Ca(NTf₂)₂ | 81 |
| 2-Phenylethanesulfonyl F | Alkylsulfonamide | Ca(NTf₂)₂ | 81 |
| 4-Nitrobenzenesulfonyl F | Nitrophenylsulfonamide | None | 50 |
Electron-withdrawing groups (e.g., NO₂) enhance reactivity, while steric hindrance (e.g., ortho substituents) reduces yields .
Scientific Research Applications
Methyl fluorosulfite has found applications in various fields of scientific research. In organic synthesis, it is used as a strong methylating agent . In chemical biology, it has been used to study the methylation of biomolecules . In the field of materials science, it has been utilized in the development of new polymers through sulfur fluoride exchange (SuFEx) click chemistry . Despite its toxicity, it remains a valuable tool in research due to its reactivity and efficiency .
Mechanism of Action
The mechanism by which methyl fluorosulfite exerts its effects involves its high electrophilicity, which allows it to readily transfer a methyl group to nucleophiles . This methylation process can modify the chemical properties of the target molecules, leading to changes in their reactivity and function . The molecular targets of methyl fluorosulfite include various nucleophiles such as alcohols, amines, and thiols .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl sulfurofluoridoite belongs to a family of fluorosulfonate esters and sulfur-fluorine compounds. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Analogues
Physicochemical Data
| Parameter | This compound | Sulfuryl Fluoride (SO₂F₂) | Ethyl Fluorosulfonate (C₂H₅OSO₂F) |
|---|---|---|---|
| Boiling Point | 92–94°C (estimated) | -55°C | 120°C (estimated) |
| Solubility | Reacts with water | Insoluble in water | Reacts with water |
| Thermal Stability | Decomposes >150°C | Stable up to 400°C | Decomposes >130°C |
| Key Hazards | HF release, corrosive | Asphyxiant in high doses | Similar to methyl derivative |
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